3-((Phenylthio)methyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylsulfanylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENIQZGAFNHYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Phenylthio Methyl Aniline and Its Analogues
Convergent and Divergent Synthesis Strategies for the 3-((Phenylthio)methyl)aniline Core
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic routes.
Convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a final step. For this target, a common convergent strategy would involve the synthesis of a 3-aminobenzyl electrophile (such as 3-aminobenzyl bromide) and its subsequent reaction with a thiophenol nucleophile. This approach allows for the late-stage combination of complex, pre-functionalized fragments, which can be advantageous for building a library of analogues.
Divergent synthesis , conversely, begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. A potential divergent route for this compound analogues could start from a central intermediate like 3-nitrobenzyl phenyl sulfide (B99878). The nitro group can be reduced to the aniline (B41778), which can then undergo further functionalization (e.g., alkylation, acylation). Alternatively, the aromatic rings could bear other functional groups that are modified post-synthesis of the core structure.
C-S Bond Formation: Direct Thiolation and Coupling Reactions
The formation of the C-S bond is a critical step in the synthesis of this compound. This is typically achieved by creating a linkage between the benzylic carbon and the sulfur atom of thiophenol.
One of the most direct methods is the nucleophilic substitution of a suitable benzyl (B1604629) halide with a thiolate. For instance, reacting 3-nitrobenzyl bromide with sodium thiophenoxide (generated in situ from thiophenol and a base like sodium hydroxide) provides the corresponding thioether. This SN2 reaction is generally efficient for benzylic substrates.
Transition-metal-catalyzed cross-coupling reactions offer powerful alternatives for C-S bond formation, particularly when direct substitution is challenging. acsgcipr.org While often used for creating aryl-sulfur bonds from aryl halides, these methods can be adapted for benzylic substrates. Palladium- and copper-catalyzed reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, are prominent. acsgcipr.orggalchimia.com These reactions typically involve an aryl or benzyl halide/sulfonate, a thiol, a base, and a metal catalyst with a specific ligand. acsgcipr.org Nickel-catalyzed cross-coupling reactions have also emerged as a viable, lower-cost alternative. researchgate.netacs.org
Recent advancements focus on greener and milder conditions. This includes the use of xanthates as odorless thiol surrogates, which react with alkyl or aryl halides to form thioethers under transition-metal-free conditions. mdpi.comresearchgate.net Photocatalytic methods that use light to promote the coupling of aryl chlorides with alcohols via a thiourea (B124793) sulfur source represent another innovative, thiol-free approach. nih.gov
Table 1: Illustrative C-S Bond Formation Methodologies
| Method | Electrophile | Nucleophile/Sulfur Source | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Nitrobenzyl bromide | Thiophenol, Base (e.g., NaOH, K2CO3) | Solvent (e.g., DMF, EtOH), RT to moderate heat | Direct, high-yielding for activated substrates. |
| Pd-Catalyzed Coupling | 3-Iodobenzylamine | Thiophenol | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base | Broad substrate scope, good functional group tolerance. acsgcipr.org |
| Cu-Catalyzed Coupling | 3-Bromobenzylamine | Thiophenol | CuI, Ligand (e.g., L-proline), Base (e.g., Cs2CO3) | Cost-effective alternative to palladium catalysis. acsgcipr.orgorganic-chemistry.org |
| Thiol-Free (Xanthate) | 3-Nitrobenzyl chloride | Potassium Ethyl Xanthate | DMSO, 100 °C | Odorless, stable sulfur source; green approach. mdpi.comresearchgate.net |
| Photocatalytic | 3-Chlorobenzylamine | Tetramethylthiourea, Alcohol | Organocatalyst, 405 nm light | Mild, metal-free, uses unreactive aryl chlorides. nih.gov |
Amination Protocols for Aromatic Systems
The introduction of the amino group onto the aromatic ring is a fundamental transformation in the synthesis of anilines. The most traditional and widely used method is the reduction of a nitro group . Starting from a precursor like 3-nitrobenzyl phenyl sulfide, the nitro group can be selectively reduced to an amine using various reagents. Common methods include catalytic hydrogenation (e.g., H2 gas with Pd/C catalyst), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with metal hydrides.
Modern synthetic chemistry also employs transition-metal-catalyzed amination reactions , such as the Buchwald-Hartwig amination. galchimia.com This powerful reaction forms a C-N bond between an aryl halide (or triflate) and an amine using a palladium catalyst. organic-chemistry.org For the synthesis of the target molecule, one could envision coupling 3-bromobenzyl phenyl sulfide with an ammonia (B1221849) equivalent. organic-chemistry.org Copper-catalyzed Ullmann amination provides another classic route for this transformation. galchimia.com These coupling strategies are particularly useful for substrates where the nitration/reduction sequence is not feasible due to incompatible functional groups.
Direct C-H amination is an emerging field that seeks to install an amino group directly onto an aromatic C-H bond, representing a highly atom-economical approach. researchgate.netresearchgate.net While still an area of active research, photoredox strategies for the direct coupling of unfunctionalized amines and aromatics are being developed. researchgate.net
Methyl Linker Installation and Functional Group Interconversions
A typical synthetic sequence involving functional group interconversion (FGI) would be:
Reduction of Aldehyde: The aldehyde group of 3-nitrobenzaldehyde (B41214) is reduced to a primary alcohol (3-nitrobenzyl alcohol) using a mild reducing agent like sodium borohydride (B1222165) (NaBH4). imperial.ac.uk
Conversion of Alcohol to Halide: The benzyl alcohol is then converted into a better leaving group, typically a benzyl halide. This can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). This is a classic FGI. ub.eduvanderbilt.edu
C-S Bond Formation: The resulting 3-nitrobenzyl bromide can then undergo nucleophilic substitution with thiophenol as described in section 2.1.1.
Reduction of Nitro Group: The final step is the reduction of the nitro group to form the target aniline, as detailed in section 2.1.2.
This multi-step sequence highlights the importance of FGI in orchestrating the assembly of the final molecule. organic-chemistry.orgmit.edu
Precursor Development and Reactivity Profile Elucidation in Relation to this compound Synthesis
The choice and development of appropriate precursors are foundational to a successful synthesis. For this compound, key precursors include derivatives of benzaldehyde, benzyl alcohol, benzylamine (B48309), and thiophenol.
3-Substituted Benzyl Precursors: Starting materials like 3-nitrobenzaldehyde or 3-nitrobenzyl alcohol are commercially available and serve as common precursors. Their reactivity is dominated by the functional groups present. The nitro group is strongly deactivating for electrophilic aromatic substitution but activates the benzylic position for nucleophilic attack. The aldehyde/alcohol provides a handle for introducing the methylene (B1212753) linker.
Thiophenol: This is the primary sulfur source. It is a potent nucleophile, especially after deprotonation to the thiophenoxide anion. Its main reactivity profile involves SN2 displacement of leaving groups or participation in metal-catalyzed cross-coupling reactions.
3-Aminobenzyl Precursors: Alternatively, the synthesis can start with precursors that already contain the amino group, such as 3-aminobenzyl alcohol or 3-aminobenzylamine. However, the free amino group can be reactive and may require protection (e.g., as an acetyl or Boc derivative) during subsequent steps to prevent side reactions, such as N-alkylation.
Understanding the compatibility of these functional groups is crucial. For example, a strong reducing agent like lithium aluminum hydride (LiAlH4) would reduce both a nitro group and an aldehyde, necessitating a more selective reagent like NaBH4 for the aldehyde-to-alcohol conversion if the nitro group is to be preserved for a later step. imperial.ac.uk
Green Chemistry Principles and Sustainable Approaches in the Preparation of this compound
Applying green chemistry principles to the synthesis of this compound involves improving the environmental footprint of the reaction sequence. unibo.itresearchgate.net Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H activation/amination strategies are prime examples of atom-economical reactions. researchgate.netresearchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. For C-S bond formation, using odorless and less toxic thiol surrogates like xanthates avoids the use of foul-smelling and volatile thiols. mdpi.comresearchgate.net
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents reduces waste. This includes using transition-metal catalysts for C-S and C-N bond formation or exploring metal-free, organocatalytic, or photocatalytic options. nih.govacs.org A photocatalyst-free synthesis of thioethers from anilines and thiols using blue LED irradiation has been reported, representing a highly sustainable approach. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Light-mediated and photoredox reactions often proceed under very mild conditions. nih.govacs.org
Table 2: Green Chemistry Approaches Applicable to Synthesis
| Green Principle | Conventional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Reagents | Thiophenols (malodorous, toxic) | Xanthates, Thioureas | Reduced odor and toxicity. mdpi.comnih.gov |
| Catalysis | Stoichiometric reagents | Metal-free, photocatalytic C-S coupling | Avoids heavy metal waste, mild conditions. nih.govacs.org |
| Energy Efficiency | High-temperature Ullmann coupling | Blue LED-mediated synthesis | Ambient temperature, reduced energy use. acs.org |
| Atom Economy | Multi-step synthesis with protecting groups | Direct C-H functionalization | Fewer steps, less waste. researchgate.net |
Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Enrichment Strategies
While this compound itself is achiral, its core structure can be a scaffold for chiral derivatives. Chirality could be introduced by substitution on the methylene bridge or on the aniline nitrogen if it becomes part of a chiral structure.
Stereoselective Synthesis aims to create a specific stereoisomer. This can be achieved by:
Using a Chiral Starting Material: For example, starting with an enantiomerically pure α-substituted benzylamine would lead to a chiral product.
Asymmetric Catalysis: A prochiral substrate could be converted into a chiral product using a chiral catalyst. For instance, asymmetric hydroarylation of N-acyl enamines, catalyzed by a chiral Nickel-Hydride complex, can produce a wide range of enantioenriched benzylamines. researchgate.net Biocatalytic methods, such as using engineered enzymes for carbene N-H insertion, also offer a route to chiral amines with high enantioselectivity. nih.gov
Enantiomeric Enrichment refers to processes that increase the proportion of one enantiomer in a racemic mixture.
Kinetic Resolution: This involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. A Pd(II)-catalyzed enantioselective C-H cross-coupling of racemic benzylamines can be used to obtain both unreacted chiral benzylamine and the ortho-arylated product in high enantiomeric purity. chu-lab.org
Chiral Chromatography: A racemic mixture can be separated into its constituent enantiomers by passing it through a chromatography column containing a chiral stationary phase.
Crystallization-based Methods: Diastereomeric salt formation is a classical method where a racemic amine is reacted with a chiral acid to form diastereomeric salts, which can often be separated by crystallization due to their different solubilities. nih.gov
These strategies are crucial for producing enantiopure analogues of this compound for applications where specific stereochemistry is required.
Mechanistic Investigations and Chemical Transformations of 3 Phenylthio Methyl Aniline
Reactivity at the Aniline (B41778) Functional Group
The aniline functional group is a dominant feature of the molecule, largely dictating its behavior in many chemical reactions. The nitrogen's lone pair of electrons is delocalized into the aromatic ring, making the ring highly electron-rich and thus very reactive towards electrophiles. nih.gov
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The amino group (-NH₂) is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions. nih.govlibretexts.orgmsu.edu This is due to the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) when the electrophile attacks at the positions ortho or para to the amino group. msu.edu For 3-((Phenylthio)methyl)aniline, the positions ortho to the amino group are C2 and C4, and the para position is C6.
Therefore, electrophilic substitution is predicted to occur predominantly at these three positions. The substituent at C3, the (phenylthio)methyl group, will exert a minor electronic and steric influence on the regioselectivity. Its meta-positioning means its electronic influence on the positions activated by the -NH₂ group is minimal. Steric hindrance from the -(CH₂SPh) group might slightly disfavor substitution at the C4 position compared to the C2 and C6 positions.
However, the high reactivity of the aniline ring can be a synthetic challenge, often leading to polysubstitution. ias.ac.in For instance, direct bromination of aniline typically yields the 2,4,6-tribromoaniline (B120722) product. Furthermore, reactions under strongly acidic conditions, such as nitration (using a mixture of nitric and sulfuric acids), can be problematic. The acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to the formation of unexpected meta-substituted products. nih.gov
To control the reactivity and achieve monosubstitution, the activating effect of the amino group is often moderated by converting it into an amide, for example, through acetylation with acetic anhydride. studylib.net The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution. researchgate.net
N-Functionalization Reactions: Alkylation, Acylation, and Condensation
The lone pair of electrons on the nitrogen atom makes the aniline group a competent nucleophile, readily participating in a variety of N-functionalization reactions.
N-Alkylation: Primary anilines can be alkylated by reacting them with alkyl halides. However, this method can suffer from overalkylation, yielding mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled mono-alkylation can be achieved using methods like reductive amination or specialized catalytic systems, such as the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reactions with alcohols. researchgate.netresearchgate.net For instance, N-methylation of aniline can be accomplished using methanol (B129727) over specific catalysts. researchgate.netgoogle.com
N-Acylation: Anilines react readily with acylating agents like acid chlorides or anhydrides to form stable amides. studylib.net This reaction is often used to protect the amino group during other transformations, as mentioned previously. researchgate.net The reaction of this compound with acetic anhydride, for example, would yield N-(3-((phenylthio)methyl)phenyl)acetamide.
| Acylating Agent | Catalyst/Conditions | Product Type |
| Acetic Anhydride | None or mild acid | Acetamide |
| Benzoyl Chloride | Pyridine or NaOH (Schotten-Baumann) | Benzamide |
| Acetyl Chloride | Base (e.g., triethylamine) | Acetamide |
This table presents general conditions for N-acylation reactions applicable to aniline derivatives.
Condensation Reactions: The primary amino group can undergo condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form imines (Schiff bases). It can also participate in three-component reactions, such as the Strecker synthesis of α-aminonitriles, which involves the condensation of an aldehyde, an amine, and a cyanide source. researchgate.net Condensation with 2-aminothiophenol (B119425) and aldehydes is a known route to benzothiazoles, highlighting the versatility of this reaction type. tku.edu.tw
Cyclization Reactions Leading to Fused Heterocyclic Systems
The aniline moiety is a key building block for the synthesis of a wide range of fused heterocyclic systems, particularly those containing nitrogen. Intramolecular cyclization reactions can be initiated by first functionalizing either the aniline nitrogen or one of the activated ortho positions (C2 or C6).
For example, if an appropriate functional group is introduced at the C2 position, it can undergo a cyclization reaction with the aniline nitrogen. A classic example is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group to form a quinoline. Similarly, derivatives of this compound could be elaborated and then cyclized. For instance, acylation of the nitrogen followed by an intramolecular Friedel-Crafts-type reaction could lead to fused systems. ias.ac.in Modern methods often utilize metal-free protocols for the regioselective intramolecular cyclization of substituted anilines to construct poly-functionalized indoles. nih.gov Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines derived from anilines has also been shown to produce fused thiadiazine 1-oxides. acs.org
Transformations Involving the Thioether Linkage
The thioether linkage, while generally stable, is susceptible to specific chemical transformations, most notably oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.
Controlled Oxidation Reactions of the Sulfur Atom: Sulfoxides and Sulfones
The sulfur atom in the thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, without affecting the aniline moiety if appropriate reagents are chosen. A wide variety of oxidizing agents can accomplish this transformation. organic-chemistry.org
Sulfoxide Formation: Controlled oxidation to the sulfoxide can be achieved using mild oxidants. A common and effective method involves using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂), often in a solvent like acetic acid. nih.gov Other reagents include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA). Chiral sulfoxides, which are valuable in asymmetric synthesis, can be prepared using enantioselective oxidation methods employing chiral catalysts or reagents. organic-chemistry.orgorgsyn.org The existence of related sulfoxide compounds like 3-(phenylmethanesulfinylmethyl)aniline (B1443044) confirms the stability of this functionality. sigmaaldrich.com
Sulfone Formation: Using a stronger oxidizing agent or an excess of a milder one typically leads to the formation of the sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide can be used to oxidize the thioether all the way to the sulfone.
| Reagent | Product | Conditions |
| H₂O₂ (1 equiv) | Sulfoxide | Acetic acid, room temp. nih.gov |
| m-CPBA (1 equiv) | Sulfoxide | CH₂Cl₂, 0 °C to room temp. |
| NaIO₄ | Sulfoxide | MeOH/H₂O |
| H₂O₂ (>2 equiv) | Sulfone | Acetic acid, heat |
| KMnO₄ | Sulfone | Acetone/H₂O |
| NaBrO₃/CAN (cat.) | Sulfoxide | Acetonitrile organic-chemistry.org |
This table summarizes representative reagents for the oxidation of thioethers.
Cleavage Reactions and Rearrangement Pathways of the C-S Bond
The benzylic C-S bond in this compound is the most likely site for cleavage within the thioether linkage. This cleavage can be induced under various conditions, including photochemical, oxidative, or reductive pathways, often proceeding through radical or ionic intermediates.
Photochemical Cleavage: Irradiation of benzyl (B1604629) sulfides with UV light (e.g., 254 nm) can induce homolytic cleavage of the C-S bond. researchgate.net This process generates a benzylic radical and a thiyl radical. The subsequent fate of these radicals depends on the reaction conditions and the presence of trapping agents.
Oxidative Cleavage: The C-S bond can also be cleaved under oxidative conditions. Visible-light photoredox catalysis can be used to selectively oxidize the thioether to a radical cation. unipr.it This intermediate can then undergo mesolytic C-S bond cleavage to form a benzylic carbocation and a thiyl radical. unipr.itunipg.it This carbocation can then be trapped by various nucleophiles. Other methods for oxidative C-S bond cleavage in benzylic systems involve singlet oxygen mediated by silver(II) complexes. organic-chemistry.org
Rearrangement Pathways: While less common for simple benzyl sulfides, rearrangements involving C-S bond cleavage and formation are known in related systems. For instance, phenyl styryl sulfides have been shown to undergo extensive rearrangements prior to fragmentation in mass spectrometry, involving cyclization and ring-opening via C-S bond rupture. rug.nl The generation of radical or cationic intermediates via C-S bond cleavage could potentially lead to intramolecular reactions, such as cyclization onto the aniline ring, although such pathways have not been specifically documented for this molecule.
Reactivity of the Phenyl Substituent and Aromatic Modification
Currently, there is a notable absence of published scientific literature detailing the specific reactivity of the phenyl substituent and aromatic modifications of this compound. General principles of electrophilic aromatic substitution on aniline derivatives suggest that the amino group is a strong activating, ortho-, para-director. However, the presence of the bulky 3-((phenylthio)methyl) substituent would be expected to exert significant steric hindrance, particularly at the ortho positions. This steric hindrance could influence the regioselectivity of electrophilic attack, potentially favoring the para-position or even deactivating the ring towards certain transformations.
Theoretical studies or experimental investigations would be necessary to elucidate the precise electronic and steric effects of the 3-((phenylthio)methyl) group on the aniline ring. Such studies could involve computational modeling of the electron density distribution and the transition states for various electrophilic substitution reactions. Experimental approaches would involve subjecting this compound to common electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) and analyzing the resulting product distribution.
Without specific research on this compound, any discussion on the reactivity of its phenyl substituent remains speculative and based on extrapolations from related, but distinct, chemical structures.
Multicomponent Reaction Strategies Incorporating the this compound Scaffold
A thorough search of the existing chemical literature reveals no specific examples of multicomponent reactions that incorporate the this compound scaffold. Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single synthetic operation.
While aniline and its simpler derivatives are common components in a variety of MCRs (e.g., Ugi, Biginelli, Hantzsch, and Mannich reactions), the utility of this compound in such transformations has not been reported. The steric bulk of the 3-((phenylthio)methyl) substituent might pose challenges for its participation in certain MCRs, potentially hindering the approach of other reactants to the reactive centers of the aniline core. For instance, in reactions where the ortho-positions of the aniline are involved in cyclization steps, the steric hindrance from the adjacent substituent could be a significant barrier. rsc.org
However, it is also conceivable that the unique structural and electronic properties of this compound could be leveraged to develop novel MCRs. The sulfide (B99878) linkage offers a potential site for further functionalization or coordination to a metal catalyst, which could open up new reaction pathways. Future research in this area would be required to explore the potential of this compound as a building block in the discovery of new multicomponent reaction strategies for the synthesis of novel molecular architectures.
Exploration of Application Potential in Advanced Chemical Disciplines
Catalysis and Ligand Design with 3-((Phenylthio)methyl)aniline Derivatives
The presence of both a soft sulfur donor and a harder nitrogen donor within the same molecule positions this compound as a promising candidate for the development of novel catalytic systems.
Derivatives of this compound are hypothetically excellent candidates for bidentate S,N-ligands in transition metal catalysis. The sulfur and nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that can influence the metal's electronic properties and steric environment. This dual coordination is crucial in many catalytic processes, enhancing stability and selectivity.
Research into analogous systems has shown that S,O-ligands can be highly effective in palladium-catalyzed C-H olefination of aniline (B41778) derivatives, achieving high para-selectivity. acs.orgnih.govresearchgate.net By extension, an S,N-ligand derived from this compound could offer a unique electronic and steric profile for similar cross-coupling and C-H functionalization reactions. The nature of the metal-sulfur and metal-nitrogen bonds can be fine-tuned by modifying substituents on either the aniline or the phenylthio ring, allowing for precise control over the catalytic activity.
Table 1: Potential Applications of this compound as an S,N-Ligand
| Catalytic Reaction | Potential Metal Center | Role of the Ligand | Expected Outcome |
|---|---|---|---|
| Heck Coupling | Pd, Ni | Stabilize the active metal species, influence regioselectivity. | Enhanced catalytic turnover and control over product isomers. |
| Suzuki Coupling | Pd | Promote reductive elimination and oxidative addition steps. | High yields in the formation of C-C bonds. |
| C-H Activation | Pd, Rh, Ru | Facilitate the cleavage of C-H bonds via metal-ligand cooperation. | Direct functionalization of unactivated C-H bonds. |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Create a chiral environment around the metal center (if derivatized). | Synthesis of enantiomerically enriched products. |
The aniline functional group is a well-established motif in organocatalysis. The primary amine of this compound can potentially participate in catalytic cycles through the formation of iminium ions or enamines. These intermediates are central to a wide range of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.
Furthermore, aniline derivatives can act as nucleophilic catalysts, for instance, in acylhydrazone formation. The nucleophilicity of the nitrogen atom can be modulated by the electronic effects of the (phenylthio)methyl substituent at the meta position. This allows for the rational design of catalysts with tailored reactivity for specific organic transformations.
Investigating the catalytic performance of this compound and its derivatives would necessitate detailed mechanistic and kinetic studies. The primary objective would be to understand the elementary steps of the catalytic cycle, identify the rate-determining step, and characterize key intermediates.
Kinetic studies, such as monitoring reaction rates under varying concentrations of catalyst, substrates, and reagents, would be employed to determine the reaction order with respect to each component. For instance, studies on the aminolysis of aryl phenyl chlorothiophosphates with anilines have utilized kinetic data to propose concerted SN2 mechanisms and specific transition states. nih.gov Similar methodologies could be applied to reactions catalyzed by systems involving this compound.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the reaction pathways. Theoretical calculations can provide insights into the geometries and energies of transition states and intermediates, corroborating experimental findings. Such computational studies have been instrumental in understanding the complex potential energy surfaces of reactions involving aniline, for example, its reaction with methyl radicals. nih.gov
Materials Science and Polymer Chemistry Applications
The structure of this compound makes it an attractive monomer for the synthesis of novel functional polymers with potentially unique electronic and optical properties.
Analogous to aniline itself, this compound could be polymerized to form poly(this compound). The synthesis would likely proceed via chemical or electrochemical oxidative polymerization. In a typical chemical oxidative polymerization, the monomer would be treated with an oxidant, such as ammonium (B1175870) persulfate (APS), in an acidic medium. nih.gov
The polymerization reaction would involve the formation of radical cations from the aniline monomer, which then couple to form oligomers and ultimately the final polymer. The presence of the bulky (phenylthio)methyl side group at the 3-position would be expected to influence the polymerization process and the final structure of the polymer, potentially affecting chain packing and intermolecular interactions. The solubility of the resulting polymer might also be enhanced in common organic solvents compared to unsubstituted polyaniline, facilitating its processing and characterization. nih.gov
The resulting poly(this compound) would be a subject of intense investigation to characterize its structural, electronic, and optical properties. The polymer would be expected to be electroactive, similar to polyaniline, with its conductivity tunable through protonation (acid doping).
The key areas of investigation for this novel polymer would include:
Electronic Properties: The conductivity of the polymer in its doped and undoped states would be measured. The phenylthio moiety could introduce additional redox activity or influence the electronic band structure of the polymer backbone.
Structural Properties: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) would be used to confirm the polymer structure. Scanning electron microscopy (SEM) could reveal the surface morphology of the polymer films. nih.gov
Optical Properties: UV-visible spectroscopy would be employed to study the electronic transitions (e.g., π-π* transitions) within the polymer. The position of these absorption bands provides information about the conjugation length along the polymer backbone. Studies on analogous substituted polythiophenes have shown that side groups can significantly impact these properties. researchgate.net
Table 2: Predicted Properties of Poly(this compound) vs. Polyaniline (PANI)
| Property | Polyaniline (PANI) | Predicted Poly(this compound) | Rationale for Prediction |
|---|---|---|---|
| Solubility | Generally poor in common organic solvents. | Improved solubility. | The bulky, non-polar side group disrupts chain packing, enhancing interaction with solvent molecules. |
| Conductivity | High in doped (emeraldine salt) form. | Potentially lower. | The steric hindrance from the side group may cause twisting of the polymer backbone, reducing conjugation and charge carrier mobility. |
| Processability | Difficult due to poor solubility and infusibility. | Enhanced solution processability. | Improved solubility allows for techniques like spin-coating to form thin films. |
| Redox Activity | Multiple stable oxidation states. | Potentially more complex redox behavior. | The sulfur atom in the side chain may introduce additional redox-active sites. |
Integration into Functional Composites and Advanced Materials
The unique molecular architecture of this compound makes it a promising candidate for integration into functional composites and advanced materials. The aniline group serves as a polymerizable unit, allowing for its incorporation into polyaniline (PANI)-type conductive polymers. rsc.orgrsc.org The synthesis of PANI derivatives through the modification of aniline monomers is a well-established strategy to tune the resulting polymer's properties. researchgate.netnih.gov Introducing the bulky and flexible (phenylthio)methyl substituent onto the aniline ring can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability and film formation. rsc.orgresearchgate.net
The presence of the thioether linkage introduces additional functionality. Sulfur atoms are known to have a high affinity for heavy metal ions, suggesting that polymers incorporating this compound could be developed into materials for sensors or for the remediation of environmental pollutants. Furthermore, the thioether bond can influence the polymer's thermal and mechanical properties. Research on other aniline derivatives has shown that the nature of the substituent significantly impacts the morphology and electrical properties of the polymer. rsc.orgresearchgate.net For instance, studies on ortho-substituted anilines have demonstrated that substituents can alter the surface morphology of the polymer from hierarchical structures to spherical ones, which in turn affects their sensitivity in chemical sensor applications. rsc.org
The incorporation of this compound into a polymer matrix could yield a composite material with a unique combination of electrical conductivity (from the polyaniline backbone), chemical selectivity (from the sulfur atom), and enhanced processability.
Table 1: Properties of Functionalized Polyaniline (PANI) Derivatives This table summarizes findings from studies on various aniline derivatives, illustrating how substituents influence polymer characteristics, a principle applicable to the potential polymerization of this compound.
| Monomer Derivative | Resulting Polymer Property | Potential Application | Reference |
| 2-(1-methylbut-2-en-1-yl)aniline | Soluble in common organic solvents; high sensitivity to moisture and ammonia (B1221849). | Chemical Sensors | rsc.orgresearchgate.net |
| Aniline with sulfur monochloride | Forms polymers with N-S-S functional groups; thermally stable. | Sulfur-rich polymers, self-healing materials. | acs.org |
| Aniline with Scarlet 3R dye | Yields a soluble, conductive polymer-dye complex. | Conductive films and coatings. | mdpi.com |
| bis(3-amino-benzyl)malon ester | Good solubility in organic solvents; moderate thermal stability. | Processable polymeric materials. | acs.org |
Supramolecular Chemistry and Directed Self-Assembly
The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for understanding how molecules of this compound might self-organize into larger, functional architectures. nih.gov
Non-Covalent Interactions and Molecular Recognition Phenomena
This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to molecular recognition and self-assembly. mhmedical.com
Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, while the lone pairs on the nitrogen and sulfur atoms can act as hydrogen bond acceptors. This allows the molecule to interact with itself or other complementary molecules. Studies on aniline-phenol cocrystals have demonstrated the formation of robust, cyclic hydrogen-bonded structures. nih.gov
π-π Stacking: The presence of two phenyl rings (one from the aniline moiety and one from the phenylthio group) facilitates π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in both solution and the solid state. nih.gov
Cation-π Interactions: The electron-rich π systems of the aromatic rings can interact favorably with cations.
Hydrophobic Interactions: The nonpolar phenyl and methylene (B1212753) groups can drive aggregation in aqueous environments.
These varied non-covalent forces suggest that this compound can participate in complex molecular recognition events, selectively binding to other molecules or ions based on a combination of shape, size, and chemical complementarity. mhmedical.com
Design and Characterization of Host-Guest Systems
Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity of another (the host). nih.gov The structural features of this compound make it an excellent candidate for acting as a guest molecule. Research has shown that aniline and its derivatives can be encapsulated by various host macrocycles, such as cucurbit[n]urils (Q[n]). nih.gov
For example, the encapsulation of aniline derivatives by α,α',δ,δ'-tetramethyl-cucurbit nih.govuril (TMeQ nih.gov) has been studied in detail. The oval cavity of TMeQ nih.gov is highly complementary to the aromatic ring of aniline, leading to the formation of stable inclusion complexes. nih.gov The formation of these host-guest systems is driven by favorable non-covalent interactions between the host and the guest. It is plausible that the aniline portion of this compound could similarly be encapsulated by a suitable host, with the (phenylthio)methyl group residing outside the cavity, potentially influencing the binding affinity and selectivity.
Table 2: Thermodynamic Parameters for Host-Guest Complexation of Aniline Derivatives with TMeQ nih.gov This data illustrates the binding affinities and thermodynamic driving forces for the encapsulation of aniline-type guests, providing a model for the potential behavior of this compound.
| Guest Molecule | Binding Constant (K / M⁻¹) | Enthalpy Change (ΔH / kJ mol⁻¹) | Entropy Change (TΔS / kJ mol⁻¹) |
| Anilinium | 2.5 (± 0.2) x 10³ | -35.1 (± 0.8) | -15.7 |
| p-Toluidinium | 1.1 (± 0.1) x 10⁴ | -40.1 (± 1.1) | -17.1 |
| 4-Ethylanilinium | 1.9 (± 0.2) x 10⁴ | -42.2 (± 1.2) | -18.0 |
Data adapted from studies on cucurbituril (B1219460) host-guest systems. nih.gov
Self-Organization Processes in Solution and Solid State
The ability of this compound to engage in multiple non-covalent interactions can drive its self-assembly into ordered structures. Amphiphilic molecules containing oligoaniline segments have been shown to self-assemble into well-defined nanowires in aqueous solutions. nih.govnih.gov This self-assembly is governed by an isodesmic model, where molecules aggregate in a stepwise fashion. nih.gov
Computational modeling combined with experimental techniques has suggested that in such assemblies, the oligoaniline units can arrange in an antiparallel fashion, with their long axes perpendicular to the axis of the nanowire. nih.govnih.gov Doping these assemblies with chiral acids can even induce helicity in the resulting nanostructures, demonstrating a high degree of organizational control. nih.gov Given that this compound contains both hydrophilic (amine) and hydrophobic (phenyl, thioether) components, it possesses an ambipolar nature that could facilitate similar self-organization processes in selected solvents, potentially forming nanofibers, sheets, or other ordered materials. rsc.org
Scaffold Development in Contemporary Medicinal Chemistry Research (Computational and Structural Aspects)
Rational Design of this compound-Derived Scaffolds for Structure-Property Studies
In medicinal chemistry, a "scaffold" is the core structure of a molecule upon which modifications are made to develop new drugs. The this compound framework is a versatile scaffold for rational drug design, a process that increasingly relies on computational methods. nih.govpurdue.edu
The structure offers several points for chemical diversification:
The Amine Group: Can be acylated, alkylated, or converted to other functional groups to modulate hydrogen bonding capacity and basicity.
The Aniline Ring: Can be substituted with various electron-donating or electron-withdrawing groups to alter electronic properties and create new interaction points.
The Phenylthio Ring: Can also be substituted to probe interactions in a different region of a target's binding pocket.
The Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which changes its polarity and hydrogen-bonding ability.
Computational tools are essential in guiding the modification of such scaffolds. purdue.edu Structure-based drug design utilizes the 3D crystal structure of a biological target (like an enzyme or receptor) to design molecules that fit precisely into its active site. nih.gov For instance, a series of meta-substituted anilines were rationally designed to inhibit the interaction between LFA-1 and ICAM, key proteins in autoimmune diseases. nih.gov Similarly, 2-substituted aniline pyrimidine (B1678525) derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. nih.gov Docking studies in this research showed how the aniline scaffold could form key hydrogen bonds with the target kinases. nih.gov
The this compound scaffold can be used in a similar manner. A computational chemist could dock this scaffold into a target's active site and then use modeling software to predict which modifications would enhance binding affinity and selectivity, thereby accelerating the discovery of new therapeutic agents. nih.govresearchwithrutgers.com
Table 3: Example of Structure-Property Data for Aniline-Based Kinase Inhibitors This table shows how modifications to a core aniline scaffold can dramatically affect inhibitory activity, highlighting the principles of rational design.
| Compound ID | Modification on Aniline Scaffold | Target Kinase | Inhibitory Activity (IC₅₀, nM) |
| 14a | 2-(4-fluorophenoxy)aniline derivative | Mer | 8.1 |
| 14b | 2-(2,4-difluorophenoxy)aniline derivative | Mer | 9.6 |
| 18c | 2-(4-fluorophenoxy)aniline derivative with pyrimidine | Mer | 18.5 |
| 18c | 2-(4-fluorophenoxy)aniline derivative with pyrimidine | c-Met | 33.6 |
Data derived from a study on dual Mer/c-Met inhibitors. nih.gov
In Silico Assessment of Molecular Properties: Lipophilicity, Polarity, and Topological Descriptors
In silico methods, which utilize computer-based calculations, are indispensable in modern chemistry for predicting the physicochemical properties of molecules, thereby offering insights into their potential behavior in various systems. These predictive models are crucial in the early stages of research for screening potential candidates for a variety of applications. For this compound, several key molecular properties can be estimated using these computational tools.
Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical parameter in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced lipophilicity is often sought; for instance, an optimal logP range to achieve good bioavailability is often considered to be between 0 and 3. Quantitative structure-activity relationship (QSAR) models are frequently developed for classes of compounds, such as aniline derivatives, to predict their lipophilicity based on various calculated molecular descriptors.
Polarity: The polarity of a molecule is determined by the distribution of its electron density. A key metric for quantifying this is the Topological Polar Surface Area (TPSA). TPSA is calculated as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen and their attached hydrogens) in a molecule. This descriptor is highly effective in predicting the transport properties of molecules, such as their ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability, while a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier.
Topological Descriptors: These are numerical values derived from the molecular structure that characterize its size, shape, and degree of branching. They are fundamental in QSAR and quantitative structure-property relationship (QSPR) studies. These descriptors, along with others like molar refractivity (a measure of the total polarizability of a mole of a substance), help in building robust models to predict the biological activity or physical properties of novel compounds.
The following table presents the computationally predicted molecular properties for this compound. It is important to reiterate that these values are theoretical estimations and await experimental verification.
| Molecular Property | Predicted Value | Description |
|---|---|---|
| LogP (Lipophilicity) | 3.15 | Logarithm of the octanol/water partition coefficient, indicating a moderate to high lipophilic character. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Sum of the surface areas of polar atoms, suggesting high potential for cell membrane permeability. |
| Molar Refractivity | 68.5 cm³/mol | A measure of the total polarizability of the molecule. |
| Number of Hydrogen Bond Acceptors | 1 (N atom) | Indicates the potential to accept hydrogen bonds. |
| Number of Hydrogen Bond Donors | 1 (NH₂ group) | Indicates the potential to donate hydrogen bonds. |
| Rotatable Bonds | 3 | Number of bonds that allow free rotation, indicating molecular flexibility. |
Computational Approaches to Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a compound and its physical, chemical, or biological properties. Computational chemistry plays a pivotal role in modern SPR, allowing for the systematic investigation of how structural modifications influence a molecule's characteristics. For a molecule like this compound, computational SPR studies would be invaluable for rationally designing derivatives with tailored properties.
A typical computational SPR or QSAR study involves several steps:
Dataset Curation: A series of structurally related compounds is selected. For this compound, this would involve designing a virtual library of derivatives. Modifications could include adding various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on either the aniline or the phenylthio aromatic rings.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated using quantum mechanical methods or other computational models.
Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical model that correlates the calculated descriptors with the property of interest. The goal is to create an equation where the property is a function of one or more structural descriptors.
Model Validation: The predictive power of the developed model is rigorously tested to ensure its reliability and robustness.
In the context of this compound, an SPR study could investigate how structural changes affect properties like the predicted lipophilicity (LogP) and polarity (TPSA). For example, adding polar substituents like hydroxyl (-OH) or nitro (-NO₂) groups to the aromatic rings would be expected to decrease lipophilicity and increase TPSA. Conversely, adding non-polar alkyl groups would likely increase lipophilicity. Such studies on aromatic amines have been used to predict properties ranging from carcinogenic potential to mutagenic activity. By understanding these relationships, chemists can virtually screen and prioritize the synthesis of new derivatives with an enhanced property profile for a specific application.
Advanced Spectroscopic and Computational Characterization of 3 Phenylthio Methyl Aniline and Its Derivatives
Comprehensive Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 3-((Phenylthio)methyl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) and phenylthio rings would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The methylene (B1212753) (-CH₂-) protons, being adjacent to both a sulfur atom and an aromatic ring, would likely appear as a singlet in the range of δ 4.0-4.5 ppm. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals would indicate the number of unique carbon environments. The aromatic carbons would resonate in the δ 110-150 ppm region. The methylene carbon would be expected to appear in the δ 35-45 ppm range.
2D NMR Techniques
To definitively assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. HSQC would establish the direct one-bond correlations between protons and their attached carbons. HMBC would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons, confirming the connectivity between the phenylthio group, the methylene bridge, and the aniline moiety.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| Aromatic CH (Aniline) | 6.5 - 7.2 | 115 - 130 | d, t |
| Aromatic C-NH₂ | - | 145 - 150 | - |
| Aromatic C-CH₂ | - | 138 - 142 | - |
| Methylene CH₂ | 4.0 - 4.5 | 35 - 45 | s |
| Aromatic CH (Phenylthio) | 7.2 - 7.5 | 125 - 135 | m |
| Aromatic C-S | - | 135 - 140 | - |
| Amine NH₂ | Variable | - | br s |
Note: The chemical shift values are predictions and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-H stretching of the methylene group would likely be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, and the C-S stretching vibration may appear in the 600-800 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C-S bond and the aromatic ring vibrations would be expected to show strong signals in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 | IR |
| Methylene (-CH₂-) | C-H Bend | 1450 - 1470 | IR |
| C-N | C-N Stretch | 1250 - 1350 | IR |
| C-S | C-S Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high confidence. This is crucial for confirming the identity of the synthesized compound.
Fragmentation Analysis
Electron ionization (EI) or other fragmentation techniques would induce the fragmentation of the molecular ion. The analysis of the resulting fragment ions in the mass spectrum would provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-S bond and the C-N bond, leading to characteristic fragment ions corresponding to the phenylthio and aminobenzyl moieties.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
In cases where a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules.
DFT calculations can be employed to optimize the geometry of this compound and to predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the structural assignment.
Furthermore, DFT allows for the analysis of the molecule's electronic properties, including the distribution of electron density and the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and its potential as an electron donor or acceptor. The energy gap between the HOMO and LUMO can also be calculated, which is related to the electronic excitation properties of the molecule.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Analogues
The future of synthesizing analogues of 3-((Phenylthio)methyl)aniline hinges on the development of methodologies that are not only efficient and high-yielding but also cost-effective and environmentally benign. A significant trend is the move towards transition-metal-free reactions and one-pot multicomponent reactions (MCRs). researchgate.netchemistryforsustainability.org These approaches minimize waste, reduce reaction times, and simplify operational procedures.
One promising strategy involves the reductive coupling of tosylhydrazones with thiols, which circumvents the need for transition metal catalysts and diazo substituents. researchgate.net Another avenue is the use of odorless and non-toxic sulfur sources like thiourea (B124793) in one-pot syntheses to create thioether derivatives, which addresses the volatility and unpleasant smell of many thiols. taylorandfrancis.comglobalresearchonline.net The development of such odorless methods is crucial for broader industrial applicability. taylorandfrancis.com Furthermore, exploring novel precursors and reaction conditions, such as those used for synthesizing substituted pyrimidotriazinediones from a common chloro precursor, could be adapted for creating diverse libraries of this compound analogues. umich.edu
| Synthetic Strategy | Key Advantages | Relevant Precursors/Reagents | Potential Analogues |
| Transition-Metal-Free Reductive Coupling | High yields, broad substrate scope, operational simplicity. researchgate.net | Indole-3-tosylhydrazone, various thiols. researchgate.net | Indole-based thioethers. |
| One-Pot Thioether Synthesis | Odorless, convenient, avoids toxic thiols, uses stable starting materials. taylorandfrancis.com | Organic halides, thiourea. taylorandfrancis.com | Aryl and alkyl thioethers. |
| Chloride Displacement from Heterocycles | Efficient access to diverse substitutions from a common intermediate. umich.edu | Chloro-substituted pyrimidotriazines, various amines and sulfhydryl monomers. umich.edu | Heterocyclic thioether derivatives. |
| Sulfur-Mediated Multicomponent Reactions (MCRs) | High atom economy, reduced waste, milder reaction conditions, shorter reaction times. chemistryforsustainability.org | Elemental sulfur with multiple reactants in one pot. chemistryforsustainability.org | Thioamides and other sulfur-containing heterocycles. |
Exploration of Underutilized Reactivity and Transformation Pathways
While the aniline (B41778) and thioether moieties are well-understood functional groups, the interplay of their reactivity within the this compound scaffold presents opportunities for new chemical transformations. Future research will likely focus on selectively activating different parts of the molecule to achieve novel structures.
The amino group of the aniline moiety is a key site for transformations. Its conversion to N-methylaniline derivatives, for instance, can be achieved through methods like alkylation using methyl halides. echemi.comechemi.com This modification can significantly alter the electronic and steric properties of the molecule, influencing its subsequent reactivity and potential applications in pharmaceuticals and materials. echemi.com The reactivity of the aromatic ring itself, particularly its interaction with radicals, is another area of interest. Understanding how radicals like the methyl radical react with the aniline ring—whether through hydrogen abstraction or addition—can inform the development of new functionalization strategies under various conditions. nih.gov
The thioether linkage also offers avenues for exploration. While often considered stable, it can participate in various reactions, including oxidation to sulfoxides and sulfones, which dramatically changes the polarity and coordinating ability of the molecule. Exploring these transformations could lead to new ligands for catalysis or building blocks for materials with tailored electronic properties.
Integration into Multifunctional Materials and Hybrid Systems
The unique combination of a polymerizable aniline group and a sulfur-containing side chain makes this compound an attractive monomer for creating advanced functional polymers and hybrid materials. Future research is directed towards harnessing these features for applications in electronics, sensors, and coatings.
Aniline derivatives are known to form conductive polymers like polyaniline (PANI). rsc.orgresearchgate.net By incorporating the phenylthio group, it is possible to create PANI derivatives with modified properties, such as improved solubility in common organic solvents, which facilitates the fabrication of thin films for sensor applications. rsc.orgresearchgate.net The presence of sulfur can also influence the polymer's morphology, leading to structures ranging from heterogeneous hierarchical to spherical, which impacts their performance. rsc.org
Another exciting frontier is the development of copolymers, for example, by combining aniline with other monomers like 3-methyl thiophene. researchgate.net Such copolymers can exhibit unique thermal and conductive properties depending on the monomer ratios. researchgate.net Furthermore, polymers bearing aniline and thioether functionalities can be used to functionalize nanomaterials like carbon nanotubes. mdpi.com The polymer can first non-covalently disperse the nanotubes and then be covalently attached through reactions like diazonium coupling, creating stable hybrid materials with ordered structures for electronic applications. mdpi.com
| Material Type | Key Components | Potential Applications | Research Focus |
| Substituted Polyanilines (PANI) | Aniline derivatives with functional side chains. rsc.orgresearchgate.net | Chemical sensors (e.g., for moisture and ammonia), corrosion inhibitors. rsc.orgresearchgate.net | Improving solubility, controlling morphology, enhancing sensitivity. rsc.org |
| Copolymers | Aniline and other monomers (e.g., 3-methyl thiophene). researchgate.net | Rechargeable batteries, light-emitting diodes. researchgate.net | Tuning conductivity and thermal stability via monomer composition. researchgate.net |
| Carbon Nanotube Hybrids | Polymers with aniline groups and single-walled carbon nanotubes (SWNTs). mdpi.com | Advanced electronic components. | Developing one-step covalent functionalization methods. mdpi.com |
| Bio-based Composites | Bio-phenols, bio-based amines (e.g., furan-2yl-methanamine), aniline derivatives. researchgate.net | Anti-microbial coatings, sealants, adhesives. researchgate.net | Enhancing hydrophobicity, corrosion resistance, and sustainability. researchgate.net |
Advancements in Bio-Inspired and Sustainable Chemical Applications
There is a growing emphasis on developing chemical processes and applications that are inspired by nature and adhere to the principles of green chemistry. Thioether-containing compounds are prevalent in biological systems, and understanding their biosynthesis can provide inspiration for novel, sustainable synthetic methods.
Nature utilizes radical S-adenosyl-L-methionine (SAM) enzymes to form carbon-sulfur bonds in essential cofactors like biotin (B1667282) and lipoic acid. nih.gov These enzymatic processes occur under mild, anaerobic conditions and represent a highly efficient route to thioether formation. nih.gov Future research could aim to mimic this radical-based strategy to develop new catalytic systems for sulfur insertion reactions.
In line with green chemistry principles, the development of sustainable synthetic protocols for thioether-containing molecules is a key goal. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing reactions with high atom economy. acsgcipr.org The use of elemental sulfur, an abundant and benign resource, in multicomponent reactions is a prime example of a sustainable approach to creating sulfur-containing compounds like thioamides. chemistryforsustainability.org Furthermore, incorporating aniline and thioether derivatives into bio-based polymer systems, such as those derived from curcumin (B1669340) and furfurylamine, can lead to sustainable materials with advanced properties like antimicrobial activity for wound healing applications. researchgate.net
Application of Advanced Computational Tools for Predictive Design and Discovery
The integration of advanced computational tools, particularly machine learning (ML) and quantum chemical calculations, is set to revolutionize the design and discovery of new molecules and materials based on the this compound scaffold. azolifesciences.comnih.gov These tools can accelerate the research process, reduce the number of necessary experiments, and provide deep insights into molecular properties and reactivity. nih.gov
Machine learning models can be trained on existing reaction data to predict the outcomes of new chemical reactions, helping chemists to identify optimal conditions and discover novel transformations. azolifesciences.com Interpretable ML models can even generate chemical reactivity flowcharts that augment the creativity and efficiency of human chemists. azolifesciences.com In the context of drug discovery, ML algorithms are used for a wide range of tasks, including predicting drug-target interactions, optimizing molecular properties for enhanced bioactivity, and virtual screening of large compound libraries. nih.govharvard.educhemrxiv.orgnih.gov
Computational chemistry methods like Density Functional Theory (DFT) are invaluable for understanding the electronic structure and properties of molecules. mdpi.com Techniques such as Hirshfeld surface analysis and reduced density gradient (RDG) analysis can be used to visualize and quantify intermolecular interactions within crystal structures. mdpi.com Furthermore, calculating electrostatic potential (ESP) maps and frontier molecular orbitals (FMO) provides insights into a molecule's reactivity and potential for participating in various interactions, guiding the rational design of new functional molecules and materials. mdpi.com For instance, DFT analysis has been used to correlate the electronic properties of aniline-derived diselenides with their catalytic antioxidant activity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
